n-(4-Ethoxyphenyl)hexopyranosylamine
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Overview
Description
N-(4-Ethoxyphenyl)hexopyranosylamine is a chemical compound with the molecular formula C14H21NO6 It is characterized by the presence of an ethoxyphenyl group attached to a hexopyranosylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)hexopyranosylamine typically involves the reaction of 4-ethoxyaniline with hexopyranosylamine under specific conditions. One common method involves the use of ceric ammonium nitrate as an oxidizing agent to facilitate the reaction . The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is carefully controlled to optimize the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of starting materials, and additional purification steps may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)hexopyranosylamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in methanol or ethanol at controlled temperatures.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include dearylated hexopyranosylamines, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Ethoxyphenyl)hexopyranosylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)hexopyranosylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)hexopyranosylamine: Similar structure but with a methyl group instead of an ethoxy group.
N-(4-Methoxyphenyl)hexopyranosylamine: Contains a methoxy group instead of an ethoxy group.
Uniqueness
N-(4-Ethoxyphenyl)hexopyranosylamine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the ethoxy group plays a crucial role in the compound’s activity and interactions.
Properties
CAS No. |
5346-29-2 |
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Molecular Formula |
C14H21NO6 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H21NO6/c1-2-20-9-5-3-8(4-6-9)15-14-13(19)12(18)11(17)10(7-16)21-14/h3-6,10-19H,2,7H2,1H3 |
InChI Key |
IQDPMHYKFXFJND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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